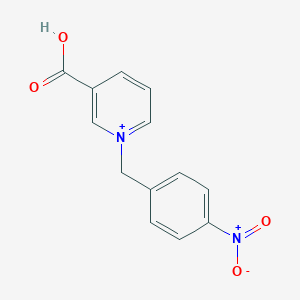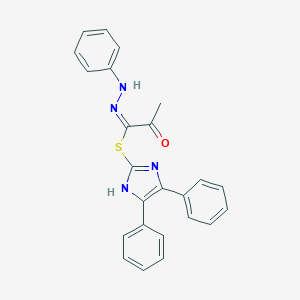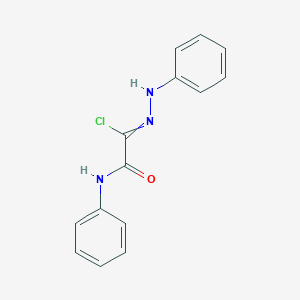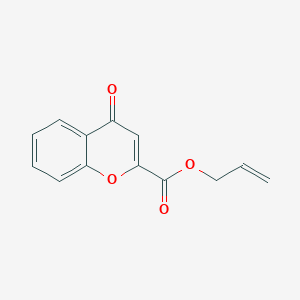
3-carboxy-1-(4-nitrobenzyl)pyridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-carboxy-1-(4-nitrobenzyl)pyridinium is a chemical compound that features a pyridinium ring substituted with a nitrophenylmethyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-carboxy-1-(4-nitrobenzyl)pyridinium typically involves the reaction of 4-nitrobenzyl chloride with pyridine-3-carboxylic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the pyridine nitrogen, forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 3-carboxy-1-(4-nitrobenzyl)pyridinium can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 1-[(4-Aminophenyl)methyl]pyridin-1-ium-3-carboxylic acid.
Reduction: Formation of 1-[(4-Nitrophenyl)methyl]pyridin-1-ium-3-methanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-carboxy-1-(4-nitrobenzyl)pyridinium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-carboxy-1-(4-nitrobenzyl)pyridinium involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyridinium ring can interact with biological macromolecules through π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-[(4-Nitrophenyl)methyl]pyridin-1-ium bromide: Similar structure but with a bromide counterion.
1-[(4-Nitrophenyl)methyl]pyridin-1-ium chloride: Similar structure but with a chloride counterion.
1-[(4-Nitrophenyl)methyl]pyridin-1-ium iodide: Similar structure but with an iodide counterion.
Uniqueness: 3-carboxy-1-(4-nitrobenzyl)pyridinium is unique due to the presence of the carboxylic acid group, which can participate in additional hydrogen bonding and ionic interactions compared to its halide counterparts. This enhances its solubility and reactivity, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
1-[(4-nitrophenyl)methyl]pyridin-1-ium-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-13(17)11-2-1-7-14(9-11)8-10-3-5-12(6-4-10)15(18)19/h1-7,9H,8H2/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFXBPPXPFDILU-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N2O4+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Amino-2-oxoethyl)thio]benzoic acid](/img/structure/B427565.png)


![Methyl 3-{[(8-quinolinyloxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B427568.png)
![Ethyl 4-cyano-3-methyl-5-[(trifluoroacetyl)amino]-2-thiophenecarboxylate](/img/structure/B427569.png)
![Methyl 3-({[(5-chloro-3-pyridinyl)oxy]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B427571.png)
![Methyl 4-(allyloxy)[1,4]benzodioxino[2,3-b]quinoxaline-2-carboxylate](/img/structure/B427573.png)
![7-chloro-2-[(2-pyridinylmethyl)sulfanyl]-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B427574.png)
![2-Methyl[1,4]benzodioxino[2,3-b]quinoxaline](/img/structure/B427578.png)
![Naphtho[2,3-b]quinoxalino[2,3-E]1,4-dioxin](/img/structure/B427579.png)
![Methyl 4-[3-(trifluoromethyl)benzoyl]oxy-[1,4]benzodioxino[3,2-b]quinoxaline-2-carboxylate](/img/structure/B427580.png)
![7-chloro-2,13-dioxa-4,11-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3,5(10),6,8,11,14,16,18,20-decaene](/img/structure/B427583.png)
![2-[(4-Chlorophenyl)diazenyl]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3-ol](/img/structure/B427584.png)
